molecular formula C14H26O B8580856 3-Octylcyclohexanone

3-Octylcyclohexanone

Cat. No. B8580856
M. Wt: 210.36 g/mol
InChI Key: FOHJLYHYSMKQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octylcyclohexanone is a useful research compound. Its molecular formula is C14H26O and its molecular weight is 210.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Octylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Octylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Octylcyclohexanone

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

3-octylcyclohexan-1-one

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h13H,2-12H2,1H3

InChI Key

FOHJLYHYSMKQBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table III. The organocalcium reagent (2.66 mmol) was prepared from 1-chlorooctane (395 mg, 2.66 mmol) and highly reactive calcium (3.10 mmol) as described above. An organocalcium cuprate reagent was prepared by adding lithium 2-thienylcyanocuprate (Aldrich Chemical Co., Milwaukee, Wis., 0.25M in THF, 14 mL, 3.50 mmol) to the calcium reagent via a syringe at -50° C. The reaction mixture was gradually warmed to -35° C. over a 30 minute period. The reaction mixture was cooled to -50° C. and 2-cyclohexen-1-one (210 mg, 2.18 mmol) was added via a disposable syringe. The resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was added at room temperature. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (70 g, 230-400 mesh, eluted sequentially with 50:1 hexanes/EtOAc and 10:1 hexanes/EtOAc) gave 3-octylcyclohexanone (401 mg, 87% yield): IR (neat) 2954, 2925, 2854, 1714, 1458, 1225 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 1.10-2.50 (m, 23 H), 0.88 t, J=6.4 Hz, 3 H); 13C NMR (50 MHz, CDCl3) δ 212.0, 48.2, 41.5, 39.1, 36.6, 31.8, 31.3, 29.7, 29.5, 29.2, 26.6, 25.3, 22.6, 14.1.
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
3.1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
lithium 2-thienylcyanocuprate
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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